1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea
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Description
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of urea derivatives and is known to exhibit various biological activities.
Scientific Research Applications
Drug Development
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), could be studied to develop new therapeutic drugs. It might serve as a lead compound for the synthesis of medications with improved efficacy and reduced side effects.
Each of these fields presents a unique avenue for scientific exploration, and the compound’s diverse potential applications make it a promising subject for multidisciplinary research. While the current information available does not provide specific details on the applications, the above analysis is based on the structural features and known activities of similar compounds . Further empirical research would be necessary to confirm these potential applications.
properties
IUPAC Name |
1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20-15-10-6-5-9-13(15)14(19-20)11-17-16(21)18-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHLGGSUJXJGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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